7-[3-Hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
16,16-Dimethylprostaglandin E2 is a synthetic analogue of prostaglandin E2, where both hydrogens at position 16 are replaced by methyl groups. This modification enhances its stability and biological activity. It is known for its potent inhibitory effects on pancreatic function and tumor growth, as well as its protective properties for the gastric mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16,16-dimethylprostaglandin E2 typically involves the methylation of prostaglandin E2 at the 16th position. This can be achieved through various organic synthesis techniques, including the use of methylating agents under controlled conditions .
Industrial Production Methods: Industrial production of 16,16-dimethylprostaglandin E2 involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 16,16-Dimethylprostaglandin E2 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups.
Substitution: Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
16,16-Dimethylprostaglandin E2 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study prostaglandin analogues and their chemical properties.
Biology: It plays a role in studying cellular processes and signaling pathways, particularly those involving prostaglandin receptors.
Mechanism of Action
The mechanism of action of 16,16-dimethylprostaglandin E2 involves its interaction with prostaglandin receptors, particularly EP2 and EP4 receptors. It activates the Wnt signaling pathway, leading to increased levels of beta-catenin, which plays a crucial role in cellular processes such as proliferation and differentiation . This compound also inhibits the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Prostaglandin E2: The parent compound, which lacks the methyl groups at position 16.
15-Methylprostaglandin E2: Another analogue with a methyl group at the 15th position.
Misoprostol: A synthetic prostaglandin E1 analogue used for similar therapeutic purposes.
Uniqueness: 16,16-Dimethylprostaglandin E2 is unique due to its enhanced stability and prolonged half-life compared to other prostaglandin analogues. This makes it particularly useful in therapeutic applications where sustained activity is desired .
Properties
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOBBBBDJSWHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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